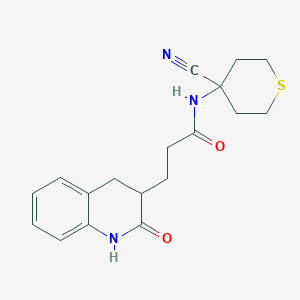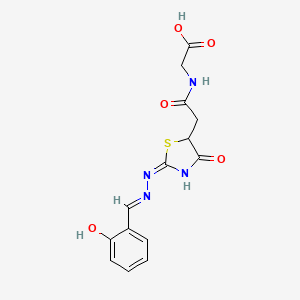
N-(4-cyanothian-4-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanothian-4-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide, also known as CT-3, is a synthetic compound that has shown potential in various scientific research applications. It is a non-psychoactive cannabinoid that does not produce the typical "high" associated with cannabis use. CT-3 has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation.
作用机制
The exact mechanism of action of N-(4-cyanothian-4-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide is not fully understood. However, it is thought to act on the endocannabinoid system, which plays a role in pain and inflammation. This compound has been shown to bind to CB2 receptors, which are primarily found in immune cells and are involved in modulating inflammation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in various animal models, including reducing inflammation in the paw of rats induced by carrageenan injection. It has also been shown to reduce neuropathic pain in animal models. This compound has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
One advantage of using N-(4-cyanothian-4-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide in lab experiments is its non-psychoactive nature, which allows for easier handling and administration compared to other cannabinoids. This compound has also been shown to have a low toxicity profile, making it a safer option for use in animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There is still much to be explored regarding the potential therapeutic properties of N-(4-cyanothian-4-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide. Future research could focus on investigating its potential in treating other conditions, such as cancer and autoimmune disorders. Additionally, further studies could be conducted to better understand the exact mechanism of action of this compound and to develop more efficient synthesis methods.
合成方法
N-(4-cyanothian-4-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide is synthesized through a multistep process involving the reaction of various chemical compounds. The initial step involves the reaction of 4-cyanothiophene-2-carboxylic acid with thionyl chloride to form 4-cyanothiophene-2-carbonyl chloride. This compound is then reacted with 3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid to form this compound.
科学研究应用
N-(4-cyanothian-4-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanamide has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory effects in various animal models, including reducing inflammation in the paw of rats induced by carrageenan injection. This compound has also been studied for its potential in treating neuropathic pain, with promising results in animal models.
属性
IUPAC Name |
N-(4-cyanothian-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c19-12-18(7-9-24-10-8-18)21-16(22)6-5-14-11-13-3-1-2-4-15(13)20-17(14)23/h1-4,14H,5-11H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGYCBBUYBIMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)CCC2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{6-Hydroxy-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]hex-1-en-1-yl}-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B2532033.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2532035.png)



![4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2532041.png)
![2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B2532042.png)
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-phenylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2532044.png)
![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2532046.png)
![Ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2532048.png)
![N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2532050.png)
![6,6-Difluorospiro[3.3]heptan-2-one](/img/structure/B2532051.png)
![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid](/img/no-structure.png)